
1-Bromo-2-(2-bromo-1-(sec-butoxy)ethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(2-bromo-1-(sec-butoxy)ethyl)benzene is an organobromine compound with the molecular formula C12H16Br2O and a molecular weight of 336.06 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(2-bromo-1-(sec-butoxy)ethyl)benzene typically involves the bromination of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring . The reaction conditions often include the use of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3) .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl4) to facilitate the bromination process .
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-(2-bromo-1-(sec-butoxy)ethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce benzoic acid derivatives .
Aplicaciones Científicas De Investigación
1-Bromo-2-(2-bromo-1-(sec-butoxy)ethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and their interactions with brominated compounds.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(2-bromo-1-(sec-butoxy)ethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atoms act as electrophiles, facilitating reactions with nucleophiles in the target molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-(tert-butoxymethyl)benzene: Similar in structure but with a tert-butoxy group instead of a sec-butoxy group.
1-Bromo-2-(2-methoxyethoxy)ethane: Contains a methoxyethoxy group instead of a sec-butoxy group.
Uniqueness
1-Bromo-2-(2-bromo-1-(sec-butoxy)ethyl)benzene is unique due to its specific substitution pattern and the presence of both bromine and sec-butoxy groups. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C12H16Br2O |
|---|---|
Peso molecular |
336.06 g/mol |
Nombre IUPAC |
1-bromo-2-(2-bromo-1-butan-2-yloxyethyl)benzene |
InChI |
InChI=1S/C12H16Br2O/c1-3-9(2)15-12(8-13)10-6-4-5-7-11(10)14/h4-7,9,12H,3,8H2,1-2H3 |
Clave InChI |
XWYMRNJHESFCOE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC(CBr)C1=CC=CC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


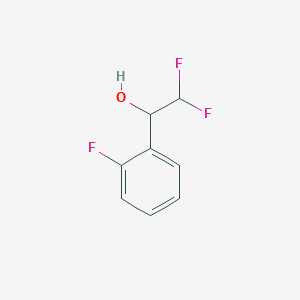



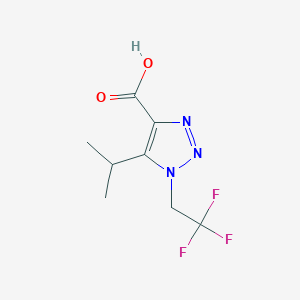
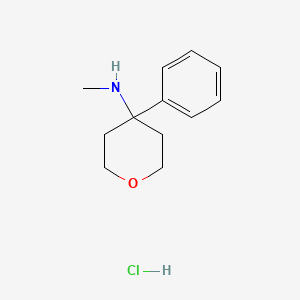
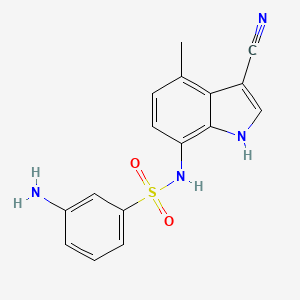
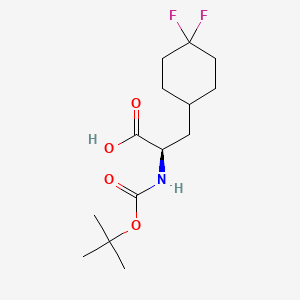
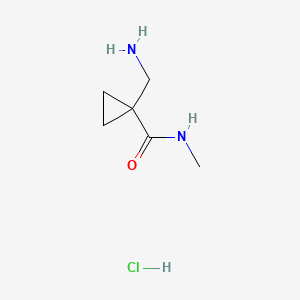
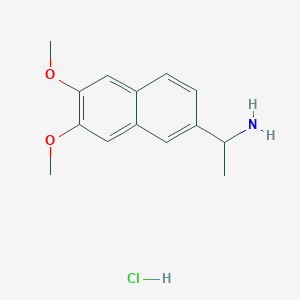
![tert-Butyl (3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)carbamate](/img/structure/B13623947.png)
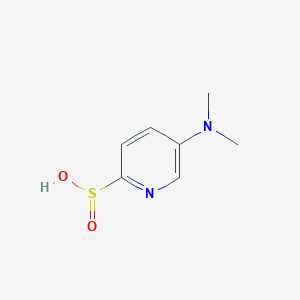
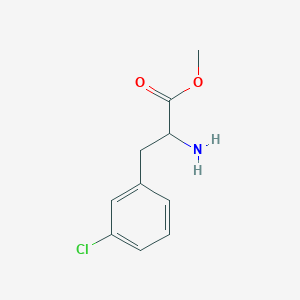
![3-Bromo-7-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13623979.png)
